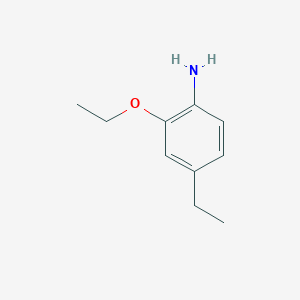
2-Ethoxy-4-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-ethylaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, featuring an ethoxy group at the second position and an ethyl group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-ethylaniline typically involves the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated to produce 4-nitroethylbenzene.
Reduction: The nitro group in 4-nitroethylbenzene is reduced to an amino group, yielding 4-ethylaniline.
Ethoxylation: 4-ethylaniline undergoes ethoxylation, where an ethoxy group is introduced at the ortho position relative to the amino group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation for the reduction step and utilizes specific catalysts and solvents to optimize yield and purity. The ethoxylation step may involve the use of ethylating agents under controlled temperature and pressure conditions to ensure selective substitution.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can further modify the amino group, potentially leading to the formation of secondary or tertiary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
2-Ethoxy-4-ethylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to undergo polymerization and cross-linking reactions.
Mécanisme D'action
The mechanism by which 2-Ethoxy-4-ethylaniline exerts its effects depends on its specific application:
Chemical Reactions: Acts as a nucleophile in substitution reactions, where the amino group can donate electrons to electrophilic centers.
Biological Activity: If incorporated into pharmaceutical compounds, it may interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Methoxy-4-ethylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethoxy-4-ethylaniline is unique due to the specific positioning of its ethoxy and ethyl groups, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different physical and chemical properties compared to its analogs, making it valuable for specific applications in synthesis and material science.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-ethoxy-4-ethylaniline |
InChI |
InChI=1S/C10H15NO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h5-7H,3-4,11H2,1-2H3 |
Clé InChI |
ORBJVPIUUGBWPD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide](/img/structure/B12082900.png)
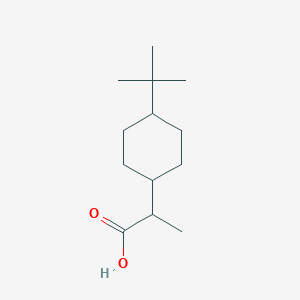
![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)
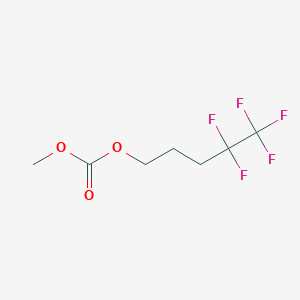

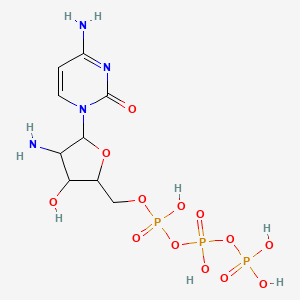
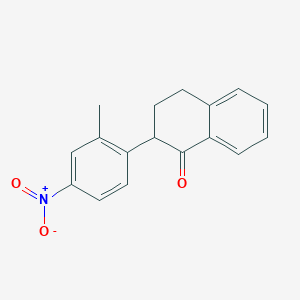
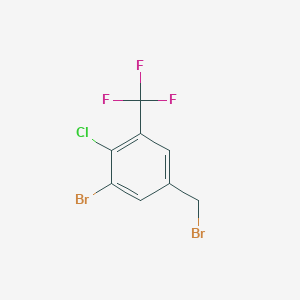

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)
![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)
![2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B12082955.png)

